CYP11B1 Inhibitory Potency: 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione vs. In-Class Structural Analog
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione (IC50 = 409 nM) demonstrates approximately 3.6-fold higher inhibitory potency against human CYP11B1 compared to its 3-hydroxy substituted analog (IC50 = 1470 nM) when tested under identical assay conditions in V79 cells expressing the human enzyme [1]. Both compounds were evaluated for inhibition of cortisol production after 3 hours using HTRF detection. This direct head-to-head comparison within the same experimental system establishes that the 4-methoxybenzyl N-substituent without 3-position hydroxylation yields superior target engagement.
| Evidence Dimension | CYP11B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 409 nM |
| Comparator Or Baseline | 3-hydroxy analog (CHEMBL3622444): IC50 = 1470 nM |
| Quantified Difference | 3.6-fold lower IC50 (409 nM vs. 1470 nM) |
| Conditions | V79 cells expressing human CYP11B1; 3 hr incubation; cortisol detection by HTRF |
Why This Matters
For research programs targeting CYP11B1-mediated steroidogenesis (e.g., Cushing's syndrome, hyperaldosteronism models), this compound provides a more potent starting point than hydroxylated analogs, potentially requiring lower concentrations to achieve comparable target modulation.
- [1] BindingDB. (n.d.). BDBM50378955 CHEMBL2011250: Affinity Data IC50 = 409 nM for human CYP11B1. Retrieved from www.bindingdb.org View Source
